6-azaspiro[2.6]nonan-7-one is a member of the spiroketone family, characterized by its unique spirocyclic structure. The compound is noted for its diverse biological activities, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis. Its chemical structure features a nitrogen atom within the spiro framework, which contributes to its reactivity and potential applications in drug development and material science.
The compound has the CAS number 1312455-82-5 and a molecular formula of CHNO. It typically appears as a crystalline solid with a molecular weight of approximately 139.2 g/mol. The classification of 6-azaspiro[2.6]nonan-7-one falls under spirocyclic compounds, specifically those containing nitrogen heteroatoms.
The synthesis of 6-azaspiro[2.6]nonan-7-one often involves cyclization reactions that form the spirocyclic structure from appropriate precursors. A common synthetic route includes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, which leads to spirocyclic intermediates that can be cyclized to yield the final product.
In industrial settings, optimized reaction conditions are employed to enhance yield and purity. This may involve purification steps such as crystallization and quality control measures to meet regulatory standards.
The molecular structure of 6-azaspiro[2.6]nonan-7-one can be represented as follows:
Key Structural Features:
The compound's structural uniqueness is pivotal for its interaction with biological systems and potential therapeutic applications.
6-azaspiro[2.6]nonan-7-one is involved in various chemical reactions, including:
The choice of reagents and conditions significantly influences the outcomes of these reactions, leading to diverse products based on the specific pathways taken.
The mechanism of action for 6-azaspiro[2.6]nonan-7-one involves its interaction with molecular targets such as enzymes or receptors within biological systems. This interaction can modulate enzymatic activity or receptor function, leading to various biological effects, including potential therapeutic benefits. The specifics of these interactions depend on the context of use and the biological pathways involved.
Property | Value |
---|---|
CAS Number | 1312455-82-5 |
Molecular Formula | CHNO |
Molecular Weight | 139.2 g/mol |
These properties are critical for understanding the compound's behavior in various applications.
6-azaspiro[2.6]nonan-7-one has several notable applications:
The synthesis of 6-azaspiro[2.6]nonan-7-one relies on strategic cyclization methods to form its unique spiro[2.6] framework, which integrates a cyclopropane ring with a six-membered lactam. Dieckmann-type condensation is a pivotal approach, where diester precursors undergo intramolecular cyclization under basic conditions to form the β-keto ester intermediate, followed by decarboxylation and hydrolysis to yield the target lactam [10]. Alternative routes employ haloalkyl displacement reactions, utilizing bis(2-haloethyl) ether and cyanoacetaldehyde diethyl acetal. This method proceeds via a phase-transfer-catalyzed nucleophilic substitution to form a cyano-substituted intermediate, which is subsequently reduced and cyclized using lithium aluminum hydride (LiAlH₄) [10]. Challenges include controlling ring-opening side reactions and managing the steric strain of the cyclopropane moiety, which often necessitates ultra-low temperatures (−50°C) to suppress byproducts like olefins [10].
Table 1: Cyclization Methods for 6-Azaspiro[2.6]nonan-7-one
Method | Key Reagents | Yield | Limitations |
---|---|---|---|
Dieckmann Condensation | NaOEt/EtOH, Δ | ~65% | Requires high-dilution conditions |
Haloalkyl Displacement | Bis(2-chloroethyl) ether, LiAlH₄ | 82% | Sensitive to temperature; byproducts |
Reductive Amination | ZnCl₂/DMF, MW-assisted | ≤90% | Microwave specificity required |
Industrial synthesis prioritizes cost-effective and scalable precursors. Bis(2-haloethyl) ethers (X = Cl, Br, I) serve as primary alkylating agents, with chloro derivatives offering optimal balance between reactivity and cost [10]. Cyanoacetaldehyde diethyl acetal acts as the C1-nitrogen source due to its stability and commercial availability. Its cyano group facilitates subsequent reduction and lactamization, avoiding the need for unstable amine intermediates [10] [4]. For advanced intermediates like 6,7-diphenyl derivatives, pre-oxidized thiaza precursors (e.g., 6,7-diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one) are used, which are oxidized to sulfones using KMnO₄ in glacial acetic acid (70% yield) [2] [6]. This minimizes purification steps and enhances throughput.
Table 2: Key Precursors for Scalable Synthesis
Precursor | Role | Industrial Advantage |
---|---|---|
Bis(2-chloroethyl) ether | Ring-forming agent | Low cost; handling stability |
Cyanoacetaldehyde diethyl acetal | N-C1 source | Avoids unstable amines |
5-Thiaza spiro intermediates | Sulfone/sulfoxide precursors | Enables direct oxidation |
Racemic 6-azaspiro[2.6]nonan-7-one crystallizes in the triclinic P space group, with asymmetric units containing homochiral molecules (R configuration at C1/C20) [6] [7]. However, controlling stereoselectivity during synthesis remains challenging. Current methods yield racemates due to symmetrical precursor reactivity. Theoretical approaches propose chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts like MnCoCuFe₂O₄-proline nanocomposites, which achieve ≤90% diastereoselectivity in analogous spiro-thiazolidine syntheses [3]. Transition-metal catalysts (e.g., Mo(CO)₆) under microwave irradiation could mitigate epimerization but remain unexplored for this scaffold [3].
Solvent polarity critically impacts cyclization efficiency. Polar aprotic solvents (DMF, MeCN) maximize nucleophilic displacement in haloalkyl routes, while ethanol/glacial acetic acid mixtures optimize oxidation steps (e.g., KMnO₄-mediated sulfone formation) [2] [6] [10]. Temperature control is vital:
Table 3: Solvent/Condition Impact on Key Reactions
Reaction | Optimal Solvent | Temperature | Time | Yield |
---|---|---|---|---|
Haloalkyl Cyclization | DMF | 70–100°C | 10–24 h | 82% |
KMnO₄ Oxidation | Glacial AcOH/H₂O | RT | 30 min | 70% |
LiAlH₄ Reduction | Et₂O | −50°C to 0°C | 2–4 h | 85% |
Microwave-Assisted Cyclization | DMF/EtOH | 120°C (MW) | 9–12 min | 90% |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5